Defluoro Paliperidone-d4
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Overview
Description
Defluoro Paliperidone-d4 is a deuterated analog of Defluoro Paliperidone, a compound derived from Paliperidone by the removal of a fluorine atom. Paliperidone is an atypical antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Paliperidone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Paliperidone-d4 involves the deuteration of specific hydrogen atoms in the Paliperidone molecule. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the Paliperidone molecule using deuterated reagents.
Purification: The deuterated compound is purified using chromatographic techniques to ensure the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration using deuterated solvents and reagents.
High-Performance Liquid Chromatography (HPLC): Used for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Defluoro Paliperidone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and nucleophiles like sodium azide are used in substitution reactions
Major Products Formed
Hydroxylated Derivatives: Formed through oxidation.
Alcohols: Produced via reduction of ketone groups.
Substituted Compounds: Result from nucleophilic substitution reactions
Scientific Research Applications
Defluoro Paliperidone-d4 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Paliperidone.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of Paliperidone.
Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the pharmacological properties of Paliperidone.
Mechanism of Action
The mechanism of action of Defluoro Paliperidone-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. This dual antagonism helps in reducing the symptoms of schizophrenia and other psychotic disorders. Additionally, it exhibits antagonistic activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .
Comparison with Similar Compounds
Similar Compounds
Paliperidone: The parent compound, used as an antipsychotic.
Risperidone: Another antipsychotic with a similar mechanism of action.
Iloperidone: Shares structural similarities and is used to treat schizophrenia
Uniqueness
Defluoro Paliperidone-d4 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. The absence of a fluorine atom differentiates it from Paliperidone, potentially altering its interaction with biological targets .
Properties
Molecular Formula |
C23H28N4O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3/i10D2,14D2 |
InChI Key |
UAXLESNKOBLMFG-GPOILFHKSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=CC=CC=C54 |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 |
Origin of Product |
United States |
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